Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate (CAS: 835912-83-9) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amino group at position 3, a fluorine atom at position 5, and a methyl ester at position 2. The compound is synthesized via multi-step procedures involving condensation, diazotization, and functional group transformations, as demonstrated in related benzo[b]thiophene derivatives .
Properties
IUPAC Name |
methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVFEGXDEUEYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . The reaction conditions are optimized to ensure high efficiency and yield.
Industrial Production Methods
Industrial production of methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and optimized reaction conditions allows for efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signaling pathways. This inhibition can lead to the disruption of cellular processes such as actin polymerization, which is essential for cell movement and metastasis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate are best understood through comparisons with analogous compounds. Below is a detailed analysis:
Substituent Position and Electronic Effects
- Fluorine Position: Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS: 144899-95-6): The fluorine at position 4 alters electronic distribution and reactivity. For instance, diazotization of this compound yields methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate, a precursor for sulfonamide derivatives, highlighting its utility in synthesizing bioactive molecules . this compound: The 5-fluoro substituent may enhance metabolic stability in pharmaceutical applications due to reduced susceptibility to oxidative degradation compared to non-fluorinated analogs .
- Amino Group Functionalization: Methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate (CAS: 477326-28-6): The amino group is acylated, reducing nucleophilicity but increasing lipophilicity, which could improve blood-brain barrier penetration in drug design .
Ester Group Variations
- Ethyl vs. Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS: 1208079-33-7): The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability against enzymatic hydrolysis compared to the methyl ester .
Data Table: Key Properties and Comparisons
Biological Activity
Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 144899-95-6) is characterized by a heterocyclic structure that enhances its interaction with biological targets. The presence of the fluorine atom is believed to improve metabolic stability and binding affinity to various enzymes and receptors, making it a valuable scaffold in drug development .
The compound primarily exhibits its biological activity through inhibition of specific kinases and modulation of receptor activity. It has been noted for its role in inhibiting the mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses and cellular signaling. This inhibition can lead to decreased production of pro-inflammatory cytokines, thus positioning the compound as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene compounds, including this compound, exhibit antimicrobial properties. In particular, studies have demonstrated that certain analogs possess activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at varying levels depending on structural modifications .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | ≥128 | Moderate |
| PF-3644022 (related analog) | Nanomolar range | High |
Anticancer Potential
The compound has also shown promise in cancer research. It has been investigated for its cytotoxic effects on various cancer cell lines, with preliminary results indicating a lack of significant cytotoxicity at concentrations that inhibit microbial growth. This suggests a favorable therapeutic window for potential anticancer applications .
Case Studies and Research Findings
- MAPK Inhibition : A study demonstrated that this compound effectively inhibits MK2, a downstream target in the MAPK pathway. This inhibition was linked to reduced cellular aging phenotypes in Werner syndrome models, showcasing its potential in age-related therapies .
- Antimicrobial Screening : In a screening assay for antimicrobial activity, compounds related to methyl 3-amino-5-fluorobenzo[b]thiophene exhibited varying degrees of effectiveness against Gram-positive bacteria. The structure-activity relationship indicated that modifications to the thiophene ring could enhance antibacterial properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate?
- Methodology : The compound is typically synthesized via multi-step protocols. A key approach involves bromination of methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate using CuBr₂ and tert-butyl nitrite in MeCN at 0°C, followed by coupling reactions. For example, Pd(OAc)₂ and (±)-BINAP catalyze coupling with amines in toluene under microwave irradiation, yielding derivatives with >99% efficiency after purification via column chromatography . Alternative routes include thiophene ring construction using 2-mercaptoacetate derivatives and fluorinated aldehydes in DMF with K₂CO₃ .
- Key Reagents : CuBr₂, tert-butyl nitrite, Pd(OAc)₂, Cs₂CO₃, and DMF.
Q. What analytical techniques are essential for characterizing this compound?
- Methodology : High-performance liquid chromatography (HPLC; ≥98% purity) confirms purity, while nuclear magnetic resonance (NMR) spectroscopy resolves structural features, such as the fluorine substituent and carboxylate group. Mass spectrometry (MS) provides exact mass verification (e.g., 207.057 Da for related analogs) . X-ray crystallography (as in ’s Supplementary Information) resolves tautomerism or stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving this compound?
- Methodology : Optimize palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) by varying ligands (BINAP vs. XPhos), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (toluene vs. dioxane). Microwave-assisted synthesis reduces reaction times (e.g., 2 h vs. 24 h) and improves yields (99% vs. 70–80% in conventional heating) . Monitor intermediates via TLC and isolate by silica gel chromatography.
Q. What is the impact of electron-withdrawing groups (e.g., -F, -NO₂) on the compound’s reactivity?
- Methodology : Fluorine at the 5-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. Compare reactivity of 5-fluoro vs. 5-nitro derivatives in amination reactions. Use DFT calculations to assess electronic effects on reaction barriers . Experimental data show bromine substituents (e.g., in 4-bromobenzo[b]thiophene-2-carboxylate) increase coupling efficiency by 20–30% due to enhanced leaving-group ability .
Q. How to design biological assays to evaluate kinase inhibition by this compound?
- Methodology : Use recombinant PLK1 kinase assays with ATP concentrations at 1 µM. Measure IC₅₀ via fluorescence polarization (FP) or radiometric assays. For selectivity, profile against related kinases (e.g., VEGFR-2, Src) at 4 µM . Cell-based assays in hepatocellular carcinoma lines (HepG2, Huh7) assess antiproliferative effects, with EC₅₀ values compared to clinical inhibitors (e.g., BI 2536) .
Q. How to resolve contradictions in reported biological activity data?
- Methodology : Cross-validate results using orthogonal assays. For instance, discrepancies in IC₅₀ values (e.g., 2 nM vs. 10 nM) may arise from varying ATP concentrations. Standardize assay conditions (pH 7.4, 25°C) and use internal controls (e.g., staurosporine). Confirm target engagement via cellular thermal shift assays (CETSA) .
Methodological Challenges & Solutions
Q. What purification strategies address low yields in thiophene carboxylate synthesis?
- Methodology : For polar intermediates (e.g., amino-thiophenes), employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients. For non-polar derivatives, use silica gel chromatography with ethyl acetate/hexane eluents. Recrystallization from acetone/water improves purity (mp 212–213°C) .
Q. How to mitigate decomposition during storage of fluorinated thiophene derivatives?
- Methodology : Store under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers (e.g., BHT at 0.1%) to prevent oxidation. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
